2,2-Dichloro-2-cyanoacetamide
Overview
Description
2,2-Dichloro-2-cyanoacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a cyano group attached to an acetamide backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-2-cyanoacetamide typically involves the reaction of cyanoacetamide with chlorine. One common method includes the direct chlorination of cyanoacetamide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Condensation Reactions: The cyano group can participate in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Basic catalysts such as triethylamine are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include substituted acetamides and various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2,2-Dichloro-2-cyanoacetamide has found extensive use in scientific research due to its reactivity and versatility:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-2-cyanoacetamide involves its reactivity with nucleophiles. The chlorine atoms and the cyano group are key functional groups that participate in various chemical reactions. These reactions often lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function .
Comparison with Similar Compounds
2,2-Dibromo-2-cyanoacetamide: Similar in structure but contains bromine atoms instead of chlorine.
2-Cyanoacetamide: Lacks the halogen atoms and is used as a precursor in the synthesis of heterocyclic compounds.
Uniqueness: 2,2-Dichloro-2-cyanoacetamide is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various applications .
Properties
IUPAC Name |
2,2-dichloro-2-cyanoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXHVPCRYAEEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308638 | |
Record name | 2,2-Dichloro-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.96 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10221-64-4 | |
Record name | Dichlorocyanoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010221644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide,2-dichloro-2-cyano- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dichloro-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICHLOROCYANOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2CZ53NMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.